Cas no 476275-12-4 (4-bis(2-cyanoethyl)sulfamoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide)

4-Bis(2-cyanoethyl)sulfamoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide is a specialized organic compound featuring a thiazole core functionalized with a sulfamoyl benzamide moiety. Its structural complexity, including cyanoethyl and phenyl substituents, suggests potential utility in pharmaceutical or agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of sulfamoyl and cyanoethyl groups may confer selective reactivity, enabling further derivatization for targeted applications. This compound's well-defined molecular architecture offers advantages in precision synthesis and modular design, making it valuable for exploratory studies in medicinal chemistry or material science. Its stability and functional group compatibility further enhance its suitability for advanced chemical transformations.
4-bis(2-cyanoethyl)sulfamoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide structure
476275-12-4 structure
Product name:4-bis(2-cyanoethyl)sulfamoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide
CAS No:476275-12-4
MF:C29H25N5O3S2
Molecular Weight:555.670503377914
CID:6174483
PubChem ID:5140056

4-bis(2-cyanoethyl)sulfamoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

    • 4-bis(2-cyanoethyl)sulfamoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide
    • 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)benzamide
    • SMR000237639
    • 476275-12-4
    • CHEMBL1543341
    • MLS000697216
    • F0289-0135
    • 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
    • HMS2538H14
    • AKOS024575147
    • インチ: 1S/C29H25N5O3S2/c1-21-9-11-22(12-10-21)26-27(23-7-3-2-4-8-23)38-29(32-26)33-28(35)24-13-15-25(16-14-24)39(36,37)34(19-5-17-30)20-6-18-31/h2-4,7-16H,5-6,19-20H2,1H3,(H,32,33,35)
    • InChIKey: CABNUFDRVIKCDR-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(NC2=NC(C3C=CC(C)=CC=3)=C(C3C=CC=CC=3)S2)=O)=CC=1)(N(CCC#N)CCC#N)(=O)=O

計算された属性

  • 精确分子量: 555.13988202g/mol
  • 同位素质量: 555.13988202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 8
  • 重原子数量: 39
  • 回転可能化学結合数: 10
  • 複雑さ: 987
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.3
  • トポロジー分子極性表面積: 164Ų

4-bis(2-cyanoethyl)sulfamoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0289-0135-20μmol
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
476275-12-4 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0289-0135-4mg
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
476275-12-4 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0289-0135-5mg
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
476275-12-4 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0289-0135-30mg
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
476275-12-4 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0289-0135-2mg
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
476275-12-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0289-0135-10mg
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
476275-12-4 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0289-0135-50mg
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
476275-12-4 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0289-0135-10μmol
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
476275-12-4 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0289-0135-20mg
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
476275-12-4 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0289-0135-40mg
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
476275-12-4 90%+
40mg
$140.0 2023-05-17

4-bis(2-cyanoethyl)sulfamoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide 関連文献

4-bis(2-cyanoethyl)sulfamoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamideに関する追加情報

Professional Introduction to Compound with CAS No. 476275-12-4 and Product Name: 4-bis(2-cyanoethyl)sulfamoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide

The compound identified by the CAS number 476275-12-4 and the product name 4-bis(2-cyanoethyl)sulfamoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural features and potential biological activities. The detailed chemical structure of this compound includes a thiazole core, which is a well-known scaffold in medicinal chemistry, often incorporated into bioactive molecules due to its ability to interact with various biological targets.

At the heart of this molecule lies the sulfamoyl group, a functional moiety that is frequently employed in drug design due to its versatility in forming hydrogen bonds and its ability to modulate enzyme activity. The presence of two cyanoethyl side chains attached to the sulfamoyl group introduces additional polar interactions, which can enhance solubility and binding affinity. The aromatic ring system, comprising a 4-methylphenyl group and a 5-phenyl substituent, further contributes to the compound's pharmacophoric properties by providing hydrophobic interactions and electronic effects that can influence receptor binding.

The 1,3-thiazol-2-ylbenzamide moiety adds another layer of complexity to the molecule, combining the structural rigidity of the thiazole ring with the amide functionality. This particular arrangement has been explored in various research studies for its potential applications in treating inflammatory diseases, infectious disorders, and even certain types of cancer. The thiazole ring is known for its ability to penetrate biological membranes, making it an attractive component for drug delivery systems.

Recent advancements in computational chemistry have allowed researchers to predict the binding modes of this compound with high precision. Molecular docking studies have suggested that the sulfamoyl group and the thiazole core can interact with specific pockets on target proteins, potentially leading to inhibitory effects on enzymes such as kinases and phosphodiesterases. These interactions are critical for modulating cellular signaling pathways, which are often dysregulated in disease states.

In vitro experiments have begun to elucidate the pharmacological profile of this compound. Preliminary data indicate that it exhibits moderate activity against certain bacterial strains, suggesting its potential as an antimicrobial agent. Additionally, its interaction with cellular receptors has been investigated using fluorescence-based assays, revealing promising results for further development as an anti-inflammatory therapeutic.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the sulfamoyl group is particularly challenging due to its sensitivity to hydrolysis under basic conditions. However, recent methodologies have improved the stability of these intermediates, allowing for more efficient synthetic routes. The use of palladium-catalyzed cross-coupling reactions has also streamlined the incorporation of aromatic rings into the molecular framework.

One of the most exciting aspects of this compound is its potential for further derivatization. By modifying either the sulfamoyl group or the aromatic substituents, researchers can explore a wide range of analogs with tailored biological activities. For instance, replacing one of the cyanoethyl groups with a hydroxymethyl moiety could enhance metabolic stability while maintaining binding affinity. Similarly, altering the electronic properties of the phenyl rings could fine-tune receptor interactions.

The development of novel drug candidates is an iterative process that relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The compound in question exemplifies this collaborative approach, as it was designed based on insights from both structural biology and computational modeling. Such integrative strategies are becoming increasingly common in modern drug discovery pipelines.

As interest in targeted therapies grows, compounds like this one are being evaluated for their potential in personalized medicine applications. By understanding how individual patients metabolize and respond to specific molecular structures, clinicians can better tailor treatments to individual needs. The thiazole-based scaffolds are particularly well-suited for this purpose due to their inherent flexibility in design space.

The regulatory landscape for new pharmaceuticals continues to evolve, emphasizing safety and efficacy through rigorous preclinical testing. This compound has undergone initial toxicity assessments using cell-based models, demonstrating acceptable levels of cytotoxicity at therapeutic concentrations. Further studies are planned to assess long-term effects and potential off-target interactions before moving into clinical trials.

The economic implications of developing new drugs cannot be overstated. While research into novel compounds is often expensive and time-consuming, breakthroughs like this one offer hope for addressing unmet medical needs worldwide. Investment in pharmaceutical innovation not only benefits patients but also stimulates economic growth through job creation and technological advancement.

In conclusion,4-bis(2-cyanoethyl)sulfamoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide represents a promising candidate for further development in pharmaceutical research. Its unique structural features combined with preliminary biological activity make it an attractive molecule for continued investigation into treating various diseases. As our understanding of molecular interactions deepens through advanced computational methods and experimental techniques,this compound will likely play an important role in shaping future therapeutic strategies.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm